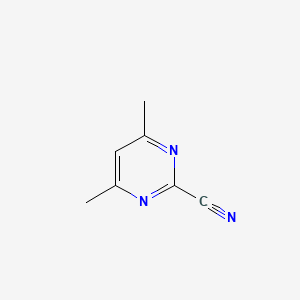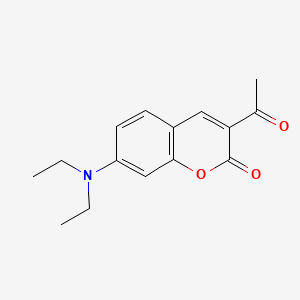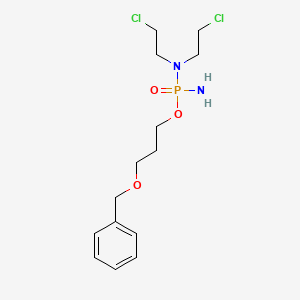
4,6-Dimethylpyrimidine-2-carbonitrile
Vue d'ensemble
Description
4,6-Dimethylpyrimidine-2-carbonitrile (4,6-DMP-2-CN) is a nitrogen-containing heterocyclic compound with a molecular structure composed of a pyrimidine ring and a carbonitrile group. It is a colorless and odorless crystalline solid at room temperature and is used in a variety of scientific research applications. 4,6-DMP-2-CN has a wide range of properties, such as reactivity, solubility, and stability, that make it an ideal compound for synthesizing and studying other molecules.
Applications De Recherche Scientifique
Reactivity and Synthesis
- Reactivity with Nitriles : 4,6-Dimethylpyrimidine-2-carbonitrile exhibits unique reactivity patterns. It forms various compounds such as 4-acetyl, 4-carboxylic acid ester, and 4-acid amide through reactions with specific reagents, demonstrating its versatile reactivity (Yamanaka, 1958).
- Formation of Heterocyclic Compounds : It has been used to synthesize symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, compounds with potential as polydentate ligands (Krivopalov et al., 2010).
Medicinal Chemistry
- Synthesis of Nucleosides : A key application in medicinal chemistry is the synthesis of 2′-deoxyribonucleosides, with this compound derivatives showing no significant cytotoxic activity in vitro (Garaeva et al., 1991).
- Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).
Physical Chemistry
- Spectroscopic Studies : The compound and its derivatives have been the subject of spectroscopic studies to understand their structure and spectral characteristics, which are crucial for various applications in chemistry (Gupta et al., 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
It’s known that pyrimidine derivatives can participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.
Propriétés
IUPAC Name |
4,6-dimethylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJKEOTNKJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357892 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22126-16-5 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)





